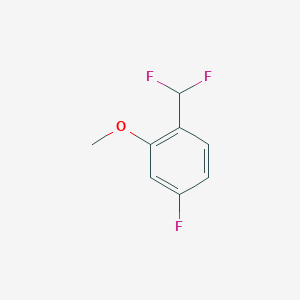

2-(Difluoromethyl)-5-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMNUKZGXIRNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

bioisosteric potential of 2-(Difluoromethyl)-5-fluoroanisole in drug design

Executive Summary

In the optimization of small molecule therapeutics, the 2-(Difluoromethyl)-5-fluoroanisole scaffold represents a high-value "privileged fragment." It uniquely combines three critical design elements: the difluoromethyl (

This guide analyzes the physicochemical rationale for deploying this fragment, provides a validated synthetic protocol, and outlines its utility in modulating DMPK (Drug Metabolism and Pharmacokinetics) profiles during lead optimization.

Physicochemical Rationale: The "Lipophilic Donor"[1][2]

The primary value of the 2-(Difluoromethyl)-5-fluoroanisole moiety lies in the bioisosteric properties of the

1.1 The Bioisosteric Triad

The

| Feature | Methyl ( | Hydroxyl ( | Difluoromethyl ( |

| H-Bond Donor | No | Strong | Weak / Tunable |

| Lipophilicity ( | High (Reference) | Low (Hydrophilic) | Moderate (Lipophilic) |

| Metabolic Stability | Low (Benzylic Ox.) | Variable (Glucuronidation) | High |

| Electronic Effect | Weak Donor | Donor | Strong Withdrawer |

1.2 The "Fluorine Scan" Logic

In this specific scaffold, the 5-fluoro substituent plays a defensive role. In anisole derivatives, the position para to the methoxy group (C4) is electronically activated and prone to CYP450-mediated oxidative hydroxylation.

-

Problem: Rapid clearance via aromatic hydroxylation.

-

Solution: Introduction of Fluorine at C5 (meta to OMe, para to the

) or C4 blocks this metabolic soft spot due to the high strength of the C-F bond (

Structural & Conformational Analysis

The placement of the difluoromethyl group at the ortho position (C2) relative to the methoxy group creates a unique conformational lock driven by dipole-dipole interactions and weak intramolecular hydrogen bonding.

2.1 Intramolecular Dynamics

-

Dipole Repulsion: The oxygen lone pairs of the methoxy group repel the fluorine atoms of the

group, restricting free rotation. -

C-H...O Interaction: A weak intramolecular hydrogen bond can form between the methoxy oxygen and the acidic proton of the

group, stabilizing a planar or near-planar conformation. This reduces the entropic penalty upon binding to a protein target.

2.2 Decision Logic: When to Use This Scaffold

The following Graphviz diagram illustrates the decision process for selecting this specific fragment during Lead Optimization.

Figure 1: Decision tree for selecting the difluoromethyl-fluoroanisole scaffold during multiparameter optimization (MPO).

Synthetic Accessibility & Protocol

The synthesis of 2-(Difluoromethyl)-5-fluoroanisole is most reliably achieved via Deoxofluorination of the corresponding aldehyde precursor. This method is preferred over radical difluoromethylation for this specific substitution pattern due to higher regiocontrol.

3.1 Retrosynthetic Analysis

-

Target: 2-(Difluoromethyl)-5-fluoroanisole

-

Precursor: 5-Fluoro-2-methoxybenzaldehyde

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

3.2 Detailed Experimental Protocol

Safety Note: DAST can release HF and is thermally unstable above 90°C. Perform all operations in a fume hood behind a blast shield. Use plastic/Teflon ware where possible, or dry glassware.

Step-by-Step Methodology:

-

Preparation:

-

Charge a dry,

-flushed round-bottom flask with 5-Fluoro-2-methoxybenzaldehyde (1.0 eq, e.g., 5.0 mmol). -

Dissolve in anhydrous Dichloromethane (DCM) (

concentration). -

Cool the solution to 0°C using an ice/water bath.

-

-

Reaction:

-

Slowly add DAST (2.5 eq) dropwise via syringe. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LC-MS. The aldehyde peak should disappear, replaced by the less polar difluoromethyl product.

-

-

Quenching (Critical):

-

Cool the mixture back to 0°C .

-

Very slowly quench by adding saturated aqueous

. Warning: Vigorous -

Stir until bubbling ceases.

-

-

Workup:

-

Purification:

3.3 Synthetic Workflow Diagram

Figure 2: Synthetic workflow for the conversion of the aldehyde precursor to the difluoromethyl target using DAST.

Case Study Application: Kinase Inhibitor Optimization

To demonstrate the utility of this scaffold, consider the optimization of a hypothetical Type II Kinase Inhibitor where a solvent-exposed "Tail" region contains a 2-methyl-5-fluoroanisole moiety.

4.1 Baseline Data (Hypothetical)

-

Compound A (

):- : 15 nM

- (microsomal): 12 min (Rapid benzylic oxidation).

-

LogP: 3.2

4.2 Optimization Strategy

Replacing the methyl group with a difluoromethyl group (

-

Metabolic Blocking: The C-H bond dissociation energy increases from

(benzylic methyl) to -

Lipophilicity Modulation: The LogP may increase slightly, but the H-bond donor capacity of the

allows it to interact with water molecules or polar residues (e.g., Asp/Glu) at the kinase active site rim, maintaining solubility.

4.3 Resulting Profile (Compound B -

)

- : 18 nM (Potency maintained; steric bulk is similar).

- (microsomal): >60 min (Significantly improved stability).

-

Permeability: High (

).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link[3]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715-726. Link

Sources

The Metabolic Stability of the Difluoromethyl Group in Fluoroanisoles

This guide provides an in-depth technical analysis of the metabolic stability of the difluoromethyl (

Technical Guide for Medicinal Chemists & Drug Metabolism Scientists

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of lead compounds, the methoxy group (

The difluoromethyl group (specifically as the difluoromethoxy ether,

-

Enhanced Metabolic Stability: Significant resistance to hydrogen atom abstraction compared to

. -

Lipophilic Hydrogen Bond Donor (LHBD): Unlike

, the -

Balanced Permeability: It avoids the "grease ball" effect of perfluorination, maintaining better transcellular permeability.

Physicochemical Basis of Stability

Electronic Shielding & Bond Strength

The metabolic stability of the

-

Bond Dissociation Energy (BDE): The

bond in a difluoromethyl group is stronger than a typical methyl -

Polarity Mismatch: CYP450 enzymes typically utilize a high-valent Iron-Oxo species (Compound I) which is electrophilic. The fluorine atoms withdraw electron density from the carbon, making the

bond electron-deficient and thus a poor substrate for the electrophilic oxidant.

The Lipophilic Hydrogen Bond Donor (LHBD) Concept

A critical differentiator of

-

Acidity: The

bond is polarized ( -

Impact: This interaction lowers the energetic barrier for solvation compared to

, preventing the "metabolic switching" where enzymes attack the aromatic ring simply because the substituent is too hydrophobic to desolvate.

Metabolic Pathways & Mechanisms[1][2][3]

Mechanism of Resistance (vs. Methoxy)

The primary metabolic clearance pathway for anisoles is

-

Methoxy (

): CYP450 abstracts a hydrogen atom to form a radical -

Difluoromethoxy (

): The H-abstraction step is kinetically disfavored due to the electronic deactivation described above.

Potential (Slow) Degradation Pathway

While highly stable, the

Diagram: Metabolic Fate of Fluoroanisoles

Caption: The oxidative defluorination pathway.[1][2][3] Note that the initial H-abstraction step (red arrow) represents a high-energy transition state, rendering this pathway significantly slower than typical O-demethylation.

Comparative Data: The "Fluoroanisole" Case Study

The following data summarizes the findings from pivotal medicinal chemistry studies (e.g., Xing et al., Pfizer) comparing matched molecular pairs.

Table 1: Physicochemical and Metabolic Profile of Anisole Isosteres

| Property | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |

| Lipophilicity ( | Baseline (0) | High (+1.0) | Moderate (+0.6) |

| Metabolic Stability ( | Low (Labile) | High (Stable) | High (Stable) |

| H-Bond Donor Ability | None | None | Weak (LHBD) |

| Permeability ( | High | Low (Lipid trap) | High |

| Primary Clearance | Aromatic Oxidation | Aromatic Oxidation |

Key Insight: While

Experimental Protocols

To validate the stability of the difluoromethyl group in your specific scaffold, the following Microsomal Stability Assay is the industry standard.

Workflow Diagram

Caption: Standard In Vitro Microsomal Stability Workflow for assessing metabolic clearance.

Detailed Protocol

-

Preparation: Prepare a 10 mM stock of the fluoroanisole derivative in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

-

Pre-incubation: Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system or cofactor solution (final conc. 1 mM) to start the reaction.

-

Sampling: At defined time points (e.g., 0, 15, 30, 60 min), remove aliquots (50 µL).

-

Quenching: Immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the parent ion transition.

-

Metabolite ID (Optional but Recommended): In a separate high-concentration incubation (10 µM), scan for:

-

Loss of 50 Da: Indicates defluorination/demethylation (

). -

Gain of 16 Da: Indicates aromatic hydroxylation (if the ether is stable).

-

References

-

Xing, L., et al. (2015).[4] "Fluorine in Drug Design: A Case Study With Fluoroanisoles." ChemMedChem, 10(4), 715–726.[4] Link

- Core reference for the comparative data between methoxy, difluoromethoxy, and trifluoromethoxy groups.

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

- Definitive work on the hydrogen bond acidity of the CF2H group.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Comprehensive review of metabolic mechanisms involving fluorin

- Erickson, J. A., et al. (2010). "Physicochemical interpretation of the behavior of the difluoromethoxy group in drug design." Journal of Medicinal Chemistry, 53(5), 1917-1930. Analysis of LogP and solubility trends.

Sources

- 1. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

2-(Difluoromethyl)-5-fluoroanisole: A Strategic Lipophilic Hydrogen Bond Donor Scaffold

The following technical guide details the role, synthesis, and pharmaceutical utility of 2-(Difluoromethyl)-5-fluoroanisole , a specialized fluorinated building block.

Technical Whitepaper for Drug Discovery & Process Chemistry

Executive Summary

2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0 ) represents a high-value fluorinated intermediate in modern medicinal chemistry. Its structural significance lies in the difluoromethyl (

This guide analyzes its physicochemical properties, validated synthetic pathways, and application in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of small-molecule therapeutics.

Molecular Architecture & Physicochemical Logic

The "Lipophilic Hydrogen Bond Donor" Concept

The core utility of 2-(difluoromethyl)-5-fluoroanisole stems from the unique electronic character of the

| Property | Hydroxyl (-OH) | Trifluoromethyl ( | Difluoromethyl ( |

| HB Donor Capability | Strong | None | Moderate (Bioisostere) |

| Lipophilicity ( | Low (Hydrophilic) | High (Lipophilic) | Balanced (Lipophilic) |

| Metabolic Stability | Low (Phase II conjugation) | High | High |

| pKa Influence | Neutral | Strong EWG | Moderate EWG |

Key Insight: In drug design, replacing a phenol or alcohol with a 2-(difluoromethyl)anisole motif can maintain critical binding interactions with protein targets (via H-bonding) while eliminating Phase II metabolic liabilities (glucuronidation/sulfation) associated with the -OH group.

Structural Specifications

-

IUPAC Name: 1-(Difluoromethyl)-4-fluoro-2-methoxybenzene

-

CAS Number: 1214338-95-0[2]

-

Molecular Formula:

-

Molecular Weight: 176.14 g/mol

-

Key Substituents:

-

C-2 (

): H-bond donor, metabolic blocker. -

C-5 (F): Modulates ring electron density, blocks metabolic oxidation at the para-position relative to the

. -

C-1 (OMe): Provides H-bond acceptor capability and solubility.

-

Synthetic Methodologies

The synthesis of 2-(difluoromethyl)-5-fluoroanisole is primarily achieved through deoxofluorination of the corresponding aldehyde precursor. This route is preferred for its scalability and high yield compared to radical difluoromethylation methods.

Primary Route: Deoxofluorination

The most robust protocol involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Protocol:

-

Precursor: 5-Fluoro-2-methoxybenzaldehyde (CAS: 75710-96-2).

-

Reagent: DAST (1.2 - 1.5 equivalents).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions:

to RT under -

Mechanism: The carbonyl oxygen attacks the sulfur center of DAST, releasing HF. A fluoride ion then displaces the activated oxygen species, followed by a second fluoride attack to form the gem-difluoro motif.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic and the electronic activation required for the transformation.

Caption: Synthetic workflow for the deoxofluorination of 5-fluoro-2-methoxybenzaldehyde to the target difluoromethyl ether.

Pharmaceutical Applications & SAR Logic[3]

Bioisosteric Replacement Strategy

In Structure-Activity Relationship (SAR) campaigns, this building block is utilized to optimize lead compounds that suffer from poor permeability or rapid clearance.

-

Case Study (Kinase Inhibitors): Many kinase inhibitors possess a "hinge-binding" motif requiring a hydrogen bond donor. If a phenolic -OH is susceptible to rapid glucuronidation, replacing the phenol ring with the 2-(difluoromethyl)-5-fluoroanisole ring can retain the H-bond to the hinge region (via the acidic

proton) while blocking metabolism. -

The "Fluorine Scan": The C-5 fluorine atom is not merely decorative; it blocks the metabolically vulnerable position para to the difluoromethyl group, preventing oxidative defluorination or ring hydroxylation.

Comparative Physicochemical Data

The following table summarizes the impact of substituting a methyl group with a difluoromethyl group on an anisole scaffold.

| Parameter | 2-Methyl-5-fluoroanisole | 2-(Difluoromethyl)-5-fluoroanisole | Impact |

| H-Bond Donor Acidity ( | ~0.00 | ~0.10 - 0.15 | Enables H-bonding |

| Lipophilicity (LogP) | High | Moderate | Improves solubility |

| Metabolic Stability | Low (Benzylic oxidation) | High | Extends half-life ( |

| Conformational Bias | Planar preference | Orthogonal bias | Modulates receptor fit |

Strategic Decision Logic

The decision to incorporate this building block follows a specific logic tree in lead optimization.

Caption: Decision matrix for incorporating the difluoromethyl-fluoroanisole scaffold during lead optimization.

Handling & Safety Protocols

While 2-(difluoromethyl)-5-fluoroanisole is a stable intermediate, the synthesis involves hazardous reagents (DAST).

-

Reagent Safety (DAST): DAST can decompose explosively at high temperatures (

). Reactions must be kept below -

Intermediate Stability: The difluoromethyl ether bond is generally stable to acidic and basic conditions used in standard cross-coupling reactions (e.g., Suzuki-Miyaura), making it compatible with downstream diversification.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Accela Chem. (n.d.). "Product Analysis: 2-(Difluoromethyl)-5-fluoroanisole (CAS 1214338-95-0)." Accela Chem Catalog. Link

-

Echemi. (2025).[3][4] "Chemical Properties of Fluorinated Anisoles." Echemi Digital Repository. Link

-

BenchChem. (2025). "Synthesis of Difluoromethoxy and Difluoromethyl Arenes." BenchChem Technical Support. Link

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1806766-18-6,4-(Difluoromethyl)-2-methoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2,5-Difluoroanisole | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE | 261951-78-4 [chemicalbook.com]

Strategic Lipophilicity Modulation: The 2-(Difluoromethyl)-5-fluoroanisole Scaffold

The following technical guide is structured to provide an in-depth analysis of 2-(Difluoromethyl)-5-fluoroanisole as a strategic scaffold for lipophilicity modulation in medicinal chemistry.

Executive Summary

In modern drug discovery, the "Magic Methyl" effect—where the addition of a methyl group boosts potency by filling hydrophobic pockets—often comes at the cost of metabolic liability. Conversely, trifluoromethylation (

This guide analyzes 2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0) as a precision tool for navigating this trade-off. This scaffold leverages the difluoromethyl (

The Physicochemical Rationale

The utility of 2-(difluoromethyl)-5-fluoroanisole lies in its ability to occupy a unique quadrant of physicochemical space, distinct from its methyl (

The Lipophilic Hydrogen Bond Donor

Unlike the chemically inert

-

Bioisosterism:

acts as a bioisostere for hydroxyl ( -

The Ortho-Effect (Conformational Locking): In the specific context of 2-(difluoromethyl)anisole , the proximity of the ether oxygen (H-bond acceptor) to the difluoromethyl proton (H-bond donor) facilitates the formation of a stable 5-membered intramolecular hydrogen bond (IMHB).

Visualization: The Bioisosteric Decision Matrix

The following diagram illustrates the decision logic for selecting the

Caption: Decision tree for selecting the Difluoromethyl group. The 2-(Difluoromethyl)-5-fluoroanisole scaffold is optimal when balancing lipophilicity, permeability (IMHB), and metabolic stability.

Quantitative Comparison

The table below highlights the shift in properties when substituting substituents on an anisole core.

| Substituent (R) | H-Bond Donor? | Metabolic Stability | Electronic Effect ( | |

| Reference | No | Low (Benzylic oxid.) | -0.17 | |

| +0.9 to +1.2 | No | High | +0.54 | |

| -1.5 to -2.0 | Yes (Strong) | Low (Glucuronidation) | -0.37 | |

| +0.2 to +0.5 | Yes (Weak/Mod) | High | +0.32 |

Note: The 5-Fluoro substituent on the specific scaffold further enhances metabolic stability by blocking the position para to the

Synthetic Access & Protocols

Accessing the 2-(difluoromethyl)-5-fluoroanisole scaffold typically involves deoxyfluorination of the corresponding aldehyde. This route is preferred over radical difluoromethylation for this specific substitution pattern due to regioselectivity concerns.

Experimental Protocol: Deoxyfluorination

Objective: Synthesis of 2-(Difluoromethyl)-5-fluoroanisole from 5-fluoro-2-methoxybenzaldehyde.

Reagents:

-

Substrate: 5-Fluoro-2-methoxybenzaldehyde (1.0 eq)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried round-bottom flask with 5-fluoro-2-methoxybenzaldehyde (10 mmol) and anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add DAST (15 mmol) dropwise via syringe. Caution: DAST releases HF upon contact with moisture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Target mass will not ionize well; look for disappearance of aldehyde peak).

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated

(100 mL) with vigorous stirring. Gas evolution ( -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Diagram: Synthetic & Coupling Workflow

The following diagram outlines the synthesis of the scaffold and its subsequent coupling to a drug core (Ar-X) via Suzuki-Miyaura coupling.

Caption: Synthetic route from aldehyde precursor to final drug candidate via deoxyfluorination and Suzuki coupling.

Strategic Integration: DMPK & Conformational Control

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of the 2-(difluoromethyl)anisole motif is the IMHB between the ether oxygen and the

-

Mechanism: The

acts as a donor ( -

Consequence: This interaction creates a pseudo-5-membered ring.

-

Reduced PSA: The polar oxygen lone pairs are partially masked.

-

Increased Permeability: The molecule adopts a more compact, lipophilic conformation, facilitating passive transport across lipid bilayers.

-

Experimental Validation: This can be confirmed by comparing the NMR chemical shift of the

proton in

-

Metabolic Blocking with 5-Fluoro

The "5-fluoro" substitution is not decorative; it is a functional metabolic block.

-

Problem: In simple anisoles, the position para to the methoxy group (or para to the alkyl group) is highly susceptible to CYP450-mediated oxidation.

-

Solution: Placing a fluorine atom at position 5 (which is para to the

group and meta to the OMe) blocks oxidation at the electron-rich sites. -

Outcome: This combination (

+ 5-F) extends the half-life (

References

-

Zafrani, Y., et al. (2017).Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

-

[Link]

-

-

Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

[Link]

-

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.[1] ChemMedChem, 10(4), 715–726. (Pfizer Studies on Lipophilicity/Permeability).[1][2][3]

-

[Link]

-

- BenchChem Protocols.Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.

Sources

Methodological & Application

Introduction: The Strategic Value of the 2-(Difluoromethyl)-5-fluoroanisole Scaffold

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2-(Difluoromethyl)-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1] Within this landscape, the difluoromethyl (CF₂H) group has garnered significant attention as a unique bioisostere. It is considered a "lipophilic hydrogen bond donor," capable of mimicking hydroxyl, thiol, or amine groups while often enhancing metabolic stability and altering lipophilicity in nuanced ways.[2][3]

The 2-(Difluoromethyl)-5-fluoroanisole scaffold is a particularly valuable building block. It combines the desirable properties of the CF₂H group with a reactive site for nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing groups activates the aromatic ring, making the C-F bond at the 5-position a prime target for displacement. This allows for the late-stage introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the principles and protocols governing SNAr reactions on this versatile scaffold.

Scientific Principles: Mechanism and Regioselectivity

The nucleophilic aromatic substitution on 2-(Difluoromethyl)-5-fluoroanisole proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the 5-position (C5), which bears the fluorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4]

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the potent electron-withdrawing effects of the difluoromethyl group at the 2-position and the fluorine atom at the 5-position.

-

Elimination and Aromatization: Aromaticity is restored through the rapid elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the rate-determining intermediate.[4]

The regioselectivity of the reaction is dictated by the electronic properties of the substituents. The difluoromethyl group (-CF₂H) is a strong electron-withdrawing group, and the fluorine atom (-F) also withdraws electron density inductively. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack, particularly at the positions ortho and para to them. In this molecule, the fluorine at C5 is para to the activating -CF₂H group, making it the most electrophilic site and the exclusive point of nucleophilic substitution.

Caption: General laboratory workflow for SNAr reactions.

Detailed Experimental Protocols

The following protocols are generalized starting points for the SNAr of 2-(Difluoromethyl)-5-fluoroanisole with common classes of nucleophiles. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure describes the coupling of a primary or secondary amine to the anisole scaffold, a common transformation in medicinal chemistry.

-

Materials:

-

2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 1.5 eq)

-

Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Standard glassware for inert atmosphere reactions, workup, and purification.

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent (e.g., DMSO) via syringe to achieve a concentration of 0.1-0.5 M.

-

Add the amine nucleophile (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 100-140 °C. The choice of temperature depends on the nucleophilicity and boiling point of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Rationale: Polar aprotic solvents like DMSO are ideal as they solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive. [5]An inorganic base like K₂CO₃ is often sufficient for moderately nucleophilic amines. [6][7]

Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol outlines the formation of diaryl ethers or alkyl aryl ethers via substitution with an alcohol or phenol.

-

Materials:

-

2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

-

Alcohol or phenol nucleophile (1.2 - 1.5 eq)

-

Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions, workup, and purification.

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) in the same anhydrous solvent to the flask via syringe.

-

Heat the reaction mixture to 60-100 °C. Reactions with phenoxides may proceed at lower temperatures than those with alkoxides.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Rationale: Strong bases like NaH are required to deprotonate less acidic alcohol or phenol nucleophiles to generate the more potent alkoxide or phenoxide. [8]An inert atmosphere is critical to prevent the base from being quenched by atmospheric moisture. [9]

Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This procedure details the synthesis of aryl thioethers, which are important structural motifs in many biologically active molecules.

-

Materials:

-

2-(Difluoromethyl)-5-fluoroanisole (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.2 - 1.5 eq)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions, workup, and purification.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Add the base (e.g., Cs₂CO₃, 1.5 eq) and stir the resulting suspension at room temperature for 20-30 minutes to form the thiolate.

-

Add a solution of 2-(Difluoromethyl)-5-fluoroanisole (1.0 eq) in the same solvent to the thiolate mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Thiolates are generally very potent nucleophiles and reactions often proceed under milder conditions.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Rationale: Thiols are more acidic than their corresponding alcohols, and bases like Cs₂CO₃ are often effective for generating the highly nucleophilic thiolate anion. [6]The "soft" nature of sulfur nucleophiles makes them particularly effective in SNAr reactions.

Summary of Reaction Conditions

The following table provides representative starting conditions for SNAr reactions on 2-(Difluoromethyl)-5-fluoroanisole. Optimization is recommended for each specific nucleophile-substrate combination.

| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) |

| Nitrogen | Morpholine | K₂CO₃, DIPEA | DMSO, NMP | 100 - 140 |

| Oxygen | Phenol | NaH, KOtBu | DMF, THF | 60 - 100 |

| Sulfur | Thiophenol | Cs₂CO₃, NaH | DMF, THF | 25 - 80 |

References

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2024). ResearchGate. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]

-

Saphier, S., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2008). ResearchGate. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Imperial College London. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv. [Link]

-

Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (2010). Accounts of Chemical Research. [Link]

-

Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. (2010). Journal of Fluorine Chemistry. [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (2024). Cardiff University. [Link]

-

Summary of Nucleophilic Substitution Reactions. (n.d.). University of Calgary. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

C-H activation strategies for 2-(Difluoromethyl)-5-fluoroanisole

Application Note: Site-Selective C-H Activation Strategies for 2-(Difluoromethyl)-5-fluoroanisole

Executive Summary

2-(Difluoromethyl)-5-fluoroanisole (CAS: 1214338-95-0) represents a high-value scaffold in medicinal chemistry, combining the lipophilicity and hydrogen-bond donor capability of the difluoromethyl (-CHF

This guide details three distinct, self-validating strategies to selectively activate the C6 , C3 , or C4 positions. By leveraging kinetic chelation, non-covalent H-bond interactions, and steric control, researchers can access orthogonal substitution patterns without pre-functionalized precursors.

Substrate Analysis & Reactivity Map

The substrate presents a unique "conflict of interest" between electronic and steric factors.

-

C1 (-OMe): Strong Directed Metalation Group (DMG) for Lithium; weak directing group for Pd.

-

C2 (-CHF

): Bulky, electron-withdrawing, and a "lipophilic hydrogen bond donor." It can direct Iridium catalysts via outer-sphere H-bonding.[1][2][3] -

C5 (-F): Inductively activating (acidifying) ortho protons (C4/C6) but provides little directing power compared to OMe.

Target Sites:

-

C6-H (Kinetic/Chelation): Ortho to -OMe. Accessible via Directed Ortho Metalation (DoM).[4][5]

-

C3-H (H-Bond Directed): Ortho to -CHF

. Accessible via specialized Ir-catalyzed borylation.[2][3] -

C4-H (Steric/Electronic): Ortho to -F, Para to -OMe. Accessible via sterically controlled Ir-borylation.

Figure 1: Divergent reactivity landscape of 2-(Difluoromethyl)-5-fluoroanisole.

Protocol A: C6-H Activation (Directed Ortho Metalation)

Target: Introduction of electrophiles (I, CHO, B(OH)2, SiMe3) at the C6 position. Mechanism: The methoxy group coordinates Li+, facilitating deprotonation at the sterically accessible C6 position.

Materials

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Base: n-Butyllithium (2.5 M in hexanes). Titrate before use.

-

Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) - Critical for breaking Li aggregates and enhancing kinetic basicity.

-

Electrophile: e.g., Iodine (I2), DMF, or B(OMe)3.

Step-by-Step Protocol

-

Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add 2-(Difluoromethyl)-5-fluoroanisole (1.0 equiv, 1.0 mmol) and TMEDA (1.1 equiv). Dissolve in THF (5 mL, 0.2 M).

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Wait 15 minutes for thermal equilibration.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 5 minutes.

-

Observation: A slight color change (pale yellow) often indicates lithiation.

-

Time: Stir at -78 °C for 1 hour . (Note: Prolonged stirring or higher temps may cause benzylic deprotonation of the CHF

group, though C6 is kinetically favored).

-

-

Self-Validation (Deuterium Quench):

-

Pilot Experiment: Take a 0.1 mL aliquot, quench with MeOD.

-

Analysis: Run 1H NMR. Disappearance of the aromatic signal at ~6.6-6.8 ppm (C6-H) confirms lithiation.

-

-

Functionalization: Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise at -78 °C.

-

Workup: Allow to warm to RT. Quench with sat. NH

Cl. Extract with EtOAc.

Key Insight: The -OMe group is a superior DMG compared to -F. While -F acidifies C4, the chelation effect at C6 dominates under kinetic conditions (Li/TMEDA).

Protocol B: C3-H Activation (H-Bond Directed Borylation)

Target: Borylation at the crowded C3 position (between CHF

Materials

-

Catalyst Precursor: [Ir(cod)(OMe)]

(1.5 mol%). -

Ligand: L1 (Mesoionic Carbene) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) if H-bonding conditions are optimized (see Ref 1).

-

Note: Recent literature (Li et al., 2023) demonstrates that cyclometalated mesoionic carbene-Ir complexes specifically leverage the CHF

...O(Boryl) interaction.

-

-

Reagent: B

pin -

Solvent: THF or MTBE (Non-polar solvents enhance H-bond directing effects).

Step-by-Step Protocol

-

Glovebox Setup: In a vial, mix [Ir(cod)(OMe)]

(1.5 mol%) and the ligand (3 mol%). Add B-

Pre-generation:[6] Stir for 10 mins to form the active Ir-tris(boryl) species.

-

-

Substrate Addition: Add 2-(Difluoromethyl)-5-fluoroanisole (1.0 equiv).

-

Reaction: Seal and heat to 60 °C for 12–16 hours.

-

Self-Validation (GC-MS):

-

Monitor for the appearance of the product mass (M + 126 for Bpin).

-

Regiochemistry Check: 19F NMR is diagnostic. The C3-Bpin product will show a distinct change in the splitting pattern of the CHF

signal due to the loss of the ortho proton (C3-H).

-

-

Workup: Filter through a short pad of silica/Celite. Concentrate.

Key Insight: Using non-polar solvents is critical here. Polar solvents (DMF, DMSO) will disrupt the weak C-H...O H-bond between the CHF

Protocol C: C4-H Activation (Steric Control)

Target: Borylation at C4 (Para to OMe).

Mechanism: By using a bulky ligand that disfavors the crowded C3 site (ortho to CHF

Materials

-

Catalyst: [Ir(cod)(OMe)]

(1.5 mol%). -

Ligand: tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) or dtbpy .

-

Solvent: Hexane or Octane (inert, non-coordinating).

Step-by-Step Protocol

-

Mix: Combine [Ir(cod)(OMe)]

, Ligand, and B -

Add Substrate: Add 2-(Difluoromethyl)-5-fluoroanisole.

-

Reaction: Heat to 80 °C (sealed tube).

-

Analysis:

-

The C4-Bpin product places the Bpin group ortho to the Fluorine.

-

19F NMR Diagnostic: The signal for the aromatic Fluorine (C5-F) will show a significant downfield shift (deshielding) and a simplified coupling pattern compared to the C3 or C6 isomers.

-

Summary of Selectivity Data

| Strategy | Target Site | Primary Driver | Reagents | Diagnostic 1H NMR Signal |

| Protocol A | C6 | Kinetic Chelation (OMe) | n-BuLi / TMEDA | Loss of dd at ~6.7 ppm |

| Protocol B | C3 | H-Bond Direction (CHF | Ir-MIC / THF | Loss of d/s near CHF |

| Protocol C | C4 | Steric Accessibility | Ir-dtbpy / Hexane | Loss of td para to OMe |

References

-

Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. Source: Li, C.-Y., et al. Organic Letters (2023).[2] Context: Establishes the CHF

group as a directing group via hydrogen bonding. -

Directed Ortho Metalation.[4][5] Tertiary Amides and Carbamates as Synthetic Equivalents. Source: Snieckus, V. Chemical Reviews (1990).[7] Context: Foundational text on OMe-directed lithiation kinetics.

-

Practical C-H Functionalization of Quinolines with Boronic Acids. Source: Hartwig, J. F. Accounts of Chemical Research (2012). Context: General principles of steric control in Ir-catalyzed borylation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ir-Catalyzed Ortho-Selective C-H Borylation of Difluoromethyl Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Palladium(II)-catalyzed directed trifluoromethylthiolation of unactivated C(sp³)-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Radical Difluoromethylation of Anisole Derivatives

Introduction: The Strategic Value of the Difluoromethyl Group in Anisole Scaffolds

The introduction of the difluoromethyl (CF₂H) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] This small fluorine-containing motif offers a unique combination of properties: it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, thereby enhancing binding affinities to biological targets, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule, such as metabolic stability and membrane permeability.[1] Anisole derivatives, characterized by a methoxy-substituted benzene ring, are prevalent scaffolds in numerous bioactive compounds. The targeted installation of a CF₂H group onto these electron-rich aromatic systems via radical pathways presents a powerful strategy for late-stage functionalization, enabling the rapid generation of novel analogues with potentially enhanced pharmacological profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary radical difluoromethylation methods applicable to anisole derivatives. We will delve into the mechanistic underpinnings of photocatalytic, thermal, and electrochemical approaches, offering detailed, field-proven protocols and expert insights into the causality behind experimental choices.

Core Methodologies for Radical Difluoromethylation of Anisoles

The direct C-H difluoromethylation of anisole derivatives predominantly proceeds via a radical aromatic substitution mechanism. The generation of the key difluoromethyl radical (•CF₂H) can be achieved through various initiation methods, each with its own set of advantages and considerations.

Photocatalytic Radical Difluoromethylation: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a dominant strategy for generating radical intermediates under exceptionally mild conditions.[2][3] This method typically involves the use of a photocatalyst that, upon light absorption, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor.

Mechanism of Photocatalytic Difluoromethylation:

The general catalytic cycle for the photocatalytic difluoromethylation of an anisole derivative is depicted below. The process is initiated by the photoexcitation of a catalyst, which then interacts with a difluoromethyl precursor to generate the •CF₂H radical. This radical subsequently adds to the electron-rich anisole ring, followed by oxidation and deprotonation to yield the desired product.

Caption: General workflow for photocatalytic difluoromethylation of anisoles.

Key Reagents and Considerations:

-

Difluoromethyl Radical Precursors: Sodium difluoromethanesulfinate (CF₂HSO₂Na) is a widely used, commercially available, and bench-stable precursor.[3][4] Other effective precursors include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), and S-(difluoromethyl)diarylsulfonium salts.[1][5]

-

Photocatalysts: Organic dyes such as Eosin Y and Rose Bengal, as well as iridium and ruthenium complexes (e.g., fac-[Ir(ppy)₃]), are commonly employed.[3] The choice of photocatalyst should be guided by its redox potential to ensure efficient SET with the chosen •CF₂H precursor.

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) are often the solvents of choice, as they effectively dissolve the reagents and facilitate the radical chain reaction.[3]

Experimental Protocol: Photocatalytic Difluoromethylation of 4-Bromoanisole

This protocol is adapted from established methods for the difluoromethylation of heterocycles and arenes.[3]

-

Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (CF₂HSO₂Na, 0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) to the Schlenk tube.

-

Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.

-

Irradiation: Place the Schlenk tube approximately 5-10 cm from a visible light source (e.g., two 3W green LEDs) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated 4-bromoanisole.

Data Presentation: Substrate Scope of Photocatalytic Difluoromethylation

| Substrate | Product(s) | Yield (%) | Regioselectivity (o:m:p) | Reference |

| Anisole | 2-(Difluoromethyl)anisole, 4-(Difluoromethyl)anisole | 65 | 1:0:2.5 | Adapted from[6] |

| 4-Bromoanisole | 1-Bromo-4-methoxy-2-(difluoromethyl)benzene | 78 | ortho to OMe | Adapted from[3] |

| 4-tert-Butylanisole | 1-tert-Butyl-4-methoxy-2-(difluoromethyl)benzene | 72 | ortho to OMe | [7] |

| 2-Methoxynaphthalene | 2-Methoxy-1-(difluoromethyl)naphthalene | 85 | C1 position | General procedure from[3] |

Thermal Radical Difluoromethylation: A Classical Approach

Thermal initiation involves the use of radical initiators that decompose upon heating to generate radicals, which then propagate a chain reaction leading to the formation of the •CF₂H radical. This method is often simpler in terms of equipment but may require higher temperatures, which can be a limitation for sensitive substrates.

Mechanism of Thermal Difluoromethylation:

The thermally induced decomposition of an initiator generates radicals that can abstract a hydrogen atom from a suitable donor or react with a precursor to generate the •CF₂H radical.

Caption: Simplified workflow for thermal radical difluoromethylation.

Key Reagents and Considerations:

-

Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. Their selection depends on the desired reaction temperature, as they have different decomposition rates.

-

Difluoromethyl Radical Precursors: Reagents that can generate the •CF₂H radical upon interaction with the initiator radical are required.

-

Temperature Control: Precise temperature control is crucial to ensure a steady rate of radical generation without causing unwanted side reactions or decomposition of the substrate.

Experimental Protocol: Thermal Difluoromethylation of Anisole (General Procedure)

-

Reaction Setup: In a sealed tube, combine anisole (1.0 mmol, 1.0 equiv.), the difluoromethyl radical precursor (e.g., an appropriate sulfinate salt, 2.0 equiv.), and a thermal initiator (e.g., AIBN, 0.2 equiv.).

-

Solvent and Degassing: Add a suitable high-boiling solvent (e.g., chlorobenzene or 1,2-dichloroethane) and degas the mixture.

-

Heating: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Electrochemical Radical Difluoromethylation: A Green and Controllable Method

Electrochemical synthesis offers a green and highly controllable alternative for generating radicals. By applying an electric potential, the difluoromethyl radical can be generated from its precursor via anodic oxidation without the need for chemical oxidants.

Mechanism of Electrochemical Difluoromethylation:

In this process, the difluoromethyl precursor is oxidized at the anode to generate the •CF₂H radical, which then reacts with the anisole derivative.

Caption: Principle of electrochemical radical difluoromethylation.

Key Aspects and Considerations:

-

Electrolyte and Solvent: A suitable supporting electrolyte and a solvent system that can dissolve the substrate and electrolyte are crucial.

-

Electrode Material: The choice of electrode material (e.g., platinum, glassy carbon) can influence the efficiency of the reaction.

-

Current and Potential: The applied current or potential needs to be carefully controlled to achieve selective generation of the •CF₂H radical.

Experimental Protocol: Electrochemical Difluoromethylation of Indole (Adaptable for Anisole Derivatives)

This protocol is based on the electrochemical difluoromethylation of indoles and can be adapted for anisole derivatives.[8][9]

-

Electrochemical Cell Setup: Use an undivided cell equipped with a carbon plate anode and a platinum plate cathode.

-

Reaction Mixture: To the cell, add the anisole derivative (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and a suitable solvent/electrolyte system (e.g., MeCN/H₂O with a supporting electrolyte).

-

Electrolysis: Conduct the electrolysis at a constant current (e.g., 10 mA) at room temperature with stirring.

-

Work-up and Purification: After the reaction is complete (as determined by monitoring the starting material), perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Regioselectivity in the Radical Difluoromethylation of Anisole Derivatives

The methoxy group of an anisole derivative is an ortho-, para-directing group for electrophilic aromatic substitution. In radical difluoromethylation, the regioselectivity is more complex and depends on the electronic nature of the attacking radical and the stability of the resulting cyclohexadienyl radical intermediate. The •CF₂H radical can exhibit either nucleophilic or electrophilic character depending on the reaction conditions and the precursor from which it is generated.[1]

-

Electrophilic •CF₂H Radical: When the •CF₂H radical behaves as an electrophile, it will preferentially attack the electron-rich ortho and para positions of the anisole ring, similar to classical electrophilic aromatic substitution.

-

Nucleophilic •CF₂H Radical: If the •CF₂H radical exhibits nucleophilic character, the regioselectivity will be less pronounced, and a mixture of isomers may be obtained. The stability of the radical adduct intermediate plays a significant role in determining the final product distribution.

For many photocatalytic systems employing sulfinate-based precursors, the •CF₂H radical displays electrophilic character, leading to a preference for ortho and para substitution on the anisole ring.[6]

Conclusion and Future Outlook

Radical difluoromethylation provides a powerful and versatile toolkit for the late-stage functionalization of anisole derivatives. Photocatalytic methods offer mild reaction conditions and broad functional group tolerance, making them particularly attractive for complex molecule synthesis. Thermal and electrochemical methods provide valuable alternatives with their own unique advantages. A thorough understanding of the reaction mechanisms and the factors influencing regioselectivity is paramount for the successful application of these methods in the synthesis of novel difluoromethylated anisole-containing compounds for pharmaceutical and agrochemical research. Future developments in this field will likely focus on the discovery of more efficient and selective catalysts, the development of novel difluoromethylating reagents with improved properties, and the expansion of the substrate scope to include even more complex and challenging anisole derivatives.

References

- Akita, M., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.

- Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Dai, P., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.

- Hands, A. T., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 255-270.

- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.

- Huang, Z., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(16), 10479-10487.

- Besset, T., et al. (2015). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)

- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501-15504.

- Hong, Y., et al. (2024). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na.

- Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1139.

- Wang, R. W., et al. (2014). Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes. Organic Letters, 16(17), 4484-4487.

- Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(22), 4440-4444.

- Gouverneur, V., et al. (2022). Radiodifluoromethylation of well-functionalized molecules. Trends in Chemistry, 4(1), 1-14.

- Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930.

- Shibata, N., et al. (2016). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 18(15), 3846-3849.

- Luan, S., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1678-1682.

- Xu, X.-H., & Qing, F.-L. (2022). Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study.

- McAtee, J. R., & Stephenson, C. R. J. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.

- Gini, A., et al. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds.

- Kappe, C. O., et al. (2017). Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation. Chemistry – A European Journal, 23(1), 147-152.

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving reaction yields of 2-(Difluoromethyl)-5-fluoroanisole synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(Difluoromethyl)-5-fluoroanisole . This document prioritizes yield optimization, safety, and troubleshooting for the two most robust synthetic pathways: Deoxofluorination and Copper-Mediated Cross-Coupling .

Case ID: DFA-SYN-2026 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Route Selection

The synthesis of 2-(Difluoromethyl)-5-fluoroanisole involves introducing a difluoromethyl group onto an electron-rich aromatic ring. The presence of the methoxy group at position 1 and a fluorine atom at position 5 dictates the electronic environment, often leading to specific side reactions (e.g., over-fluorination or defluorination) if conditions are not controlled.

Decision Matrix: Which Route Should You Choose?

| Feature | Route A: Deoxofluorination | Route B: Cu-Mediated Coupling |

| Starting Material | 5-Fluoro-2-methoxybenzaldehyde | 2-Iodo-5-fluoroanisole |

| Key Reagent | DAST / Deoxo-Fluor® / XtalFluor-E® | TMS-CHF₂ / CuI / CsF |

| Scale Suitability | < 100 g (Safety limits on DAST) | Scalable (Reagent cost is factor) |

| Primary Challenge | Elimination byproducts, Safety (Exotherm) | Catalyst poisoning, Proto-defluorination |

| Typical Yield | 75–90% | 60–80% |

Interactive Troubleshooting Modules

Module A: Deoxofluorination (Aldehyde Route)

Precursor: 5-Fluoro-2-methoxybenzaldehyde Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Issue 1: "My reaction turned black/tarry and yield is <40%."

-

Diagnosis: Thermal decomposition of the fluorinating agent or lack of temperature control during addition. The methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution or polymerization if the exotherm is uncontrolled.

-

Solution:

-

Temperature Protocol: Cool the substrate solution to -78°C (or at least -20°C) before adding DAST.

-

Solvent Switch: Ensure DCM (Dichloromethane) is anhydrous. Water reacts with DAST to form HF, which catalyzes tar formation.

-

Reagent Swap: Switch to Deoxo-Fluor® . It is thermally more stable than DAST and less likely to decompose violently, though it still requires controlled addition.[1]

-

Issue 2: "I see the aldehyde is consumed, but the product reverts to aldehyde during workup."

-

Diagnosis: Incomplete fluorination intermediate hydrolysis. The intermediate amino-difluoro species may not have fully collapsed to the difluoromethyl product before water was added.

-

Solution:

-

Quench Protocol: Do not pour the reaction mixture into water. Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. The basic quench neutralizes HF immediately, preventing acid-catalyzed hydrolysis of the product back to the aldehyde.

-

Issue 3: "Glassware is etching/clouding."

-

Diagnosis: Generation of free HF due to moisture ingress.[2]

-

Solution: Use Teflon (PFA/FEP) reaction vessels or liners if possible. If using glass, ensure the system is strictly under Nitrogen/Argon and dry all glassware in an oven (>120°C) for 12 hours prior.

Module B: Copper-Mediated Difluoromethylation (Aryl Iodide Route)

Precursor: 2-Iodo-5-fluoroanisole Reagent: (Trifluoromethyl)trimethylsilane (TMS-CF₃) modified for CHF2 OR pure TMS-CHF₂ source. Note: The Hartwig method utilizing TMS-CHF₂ is the gold standard here.

Issue 1: "Low conversion (<20%) of the aryl iodide."

-

Diagnosis: Instability of the active Cu-CHF2 species.[3] Unlike Cu-CF3, the difluoromethyl copper species is thermally unstable and prone to decomposition into tetrafluoroethane.[3][4]

-

Solution:

-

Reagent Stoichiometry: You cannot use 1:1 stoichiometry. Use excess TMS-CHF₂ (3–5 equiv) and CsF (3–4 equiv) relative to the aryl iodide.

-

Ligand-Free: Do not add phosphine ligands unless specified; they often destabilize the Cu-CHF₂ intermediate.

-

Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF. NMP often gives higher yields for electron-rich aryl iodides like anisoles.

-

Issue 2: "Protonation of the CF2 group (formation of -CH2F)."

-

Diagnosis: Presence of a proton source (water) or hydrogen abstraction from the solvent.

-

Solution:

-

Dryness: CsF is extremely hygroscopic. Dry CsF at 150°C under high vacuum for 24 hours before use.

-

Atmosphere: Run the reaction in a glovebox if possible. If on a Schlenk line, ensure rigorous exclusion of moisture.

-

Optimized Experimental Protocols

Protocol A: Deoxofluorination with Deoxo-Fluor®

Recommended for highest purity and laboratory scale.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add 5-fluoro-2-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cool: Submerge flask in a dry ice/acetone bath (-78°C).

-

Addition: Add Deoxo-Fluor® (1.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) slowly over 4 hours. Stir at RT for an additional 12 hours.

-

Monitoring: Check TLC/GC-MS. Aldehyde peak should disappear.

-

Quench (CRITICAL): Cool mixture to 0°C. Dropwise add saturated NaHCO₃ . Effervescence will occur.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[5][6] Dry over Na₂SO₄.[2][5][7]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Hartwig Copper-Mediated Difluoromethylation

Recommended for scale-up or if aldehyde is unavailable.

-

Glovebox Setup: In a nitrogen-filled glovebox, combine CuI (1.0 equiv) and CsF (4.0 equiv) in a vial.

-

Solvent: Add anhydrous NMP (N-methylpyrrolidone) to create a suspension.

-

Substrate: Add 2-iodo-5-fluoroanisole (1.0 equiv).

-

Reagent: Add TMS-CHF₂ (4.0 equiv) slowly.

-

Reaction: Seal the vial tightly. Heat to 80–100°C for 18 hours.

-

Workup: Cool to RT. Dilute with Et₂O. Filter through a pad of Celite to remove copper salts.

-

Analysis: Quantitative ¹⁹F NMR using an internal standard (e.g., PhCF₃) is recommended before column purification due to volatility of the product.

Visualized Workflows

The following diagrams illustrate the decision logic and reaction pathways.

Caption: Selection logic for synthetic route based on precursor availability.

Caption: Troubleshooting logic for Deoxofluorination (Route A).

Frequently Asked Questions (FAQs)

Q: Can I use DAST at room temperature? A: No. Adding DAST at room temperature to electron-rich benzaldehydes often leads to vigorous exotherms and polymerization. Always begin addition at -78°C or -20°C.

Q: Why is my yield lower with 2-bromo-5-fluoroanisole compared to the iodo-analog? A: The oxidative addition of Copper(I) to aryl bromides is significantly slower than to aryl iodides. For the bromide, you would need a stabilizing ligand (like phenanthroline), but ligands often destabilize the fragile Cu-CHF₂ species. Stick to the iodide for this specific transformation.

Q: Is the product volatile? A: Yes, 2-(Difluoromethyl)-5-fluoroanisole is a relatively small molecule. Avoid high-vacuum drying for extended periods. Use a rotary evaporator with controlled pressure (approx. 20–30 mbar) and bath temperature <30°C.

References

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[3][4] Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

-

Melvin, P. R., et al. (2019).[8][9] Room Temperature Deoxyfluorination of Benzaldehydes with Sulfuryl Fluoride. Organic Letters, 21(5), 1350–1353. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride [organic-chemistry.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

solvent selection for optimal 2-(Difluoromethyl)-5-fluoroanisole solubility

Technical Support Center: Solvent Selection for 2-(Difluoromethyl)-5-fluoroanisole

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(Difluoromethyl)-5-fluoroanisole (CAS: 261951-78-4 or related analogs), a fluorinated aromatic building block critical for modulating lipophilicity and metabolic stability in medicinal chemistry.

This guide addresses the physicochemical challenges of this molecule: balancing the lipophilicity of the fluorinated aromatic ring with the dipole moments introduced by the methoxy and difluoromethyl (

Part 1: The Solubility Matrix

Quick Reference Guide

The table below categorizes solvent compatibility based on dielectric constant (

| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Note |

| Chlorinated | Dichloromethane (DCM) | Excellent | Synthesis, Extraction | Primary choice. High dispersion forces match the aromatic core. |

| Ethers | Tetrahydrofuran (THF) | Excellent | Grignard/Lithiation | Good donor ability; stabilizes metalated intermediates. |

| Ethers | MTBE | Good | Work-up/Extraction | Safer alternative to diethyl ether; prevents peroxide formation. |

| Polar Aprotic | Acetonitrile (MeCN) | Good | HPLC, Nucleophilic Sub. | High polarity solubilizes the dipole, but may require heating for high conc. |

| Polar Aprotic | DMSO / DMF | Excellent | Universal solvent, but difficult to remove during work-up. | |

| Alcohols | Methanol / Ethanol | Moderate | Crystallization | Soluble at RT; solubility decreases significantly at |

| Hydrocarbons | Hexanes / Heptane | Poor | Precipitation | Used as an antisolvent to crash out the product. |

| Aqueous | Water | Insoluble | Washing | Immiscible. Forms a biphasic system (compound stays in organic layer). |

Part 2: Troubleshooting & FAQs

Q1: I am observing "oiling out" rather than crystallization when using Hexanes/Ethyl Acetate. How do I fix this?

Diagnosis: This is a common issue with fluorinated aromatics. The "fluorine effect" often lowers the melting point, and the compound prefers an amorphous "oil" state when the antisolvent (Hexane) is added too quickly or in too high a ratio.

Corrective Protocol:

-

Switch Solvent System: Move to a Methanol/Water or Ethanol/Water system. The hydroxyl groups in the alcohol interact better with the fluorine atoms via weak H-bonding than the aliphatic chains of hexane.

-

Seeding: Cool the solution to

. If it oils out, scratch the glass surface to induce nucleation. -

Thermodynamic Control: Re-dissolve the oil by heating. Add the antisolvent dropwise at reflux until slight turbidity persists, then cool very slowly (

/hour).

Q2: My reaction yield is low in THF. Is the solvent reacting with the

Diagnosis: The

Root Cause Analysis:

If you are using strong bases (e.g.,

Solution:

-

Change Base/Solvent: If deprotonation is not intended, switch to a non-polar solvent like Toluene (if the reaction allows) to suppress the basicity, or use a weaker base.

-

Temperature Control: Perform reactions at

to kinetically favor the desired transformation over the deprotonation of the

Q3: Why does the compound show poor solubility in water despite the polar fluorine and oxygen atoms?

Scientific Explanation:

While Fluorine is electronegative, the C-F bond is not a strong hydrogen bond acceptor in the classical sense. The "Fluorous" character creates a hydrophobic shell around the molecule. The hydration energy required to organize water molecules around the hydrophobic aromatic ring and the

-

Action: Do not attempt aqueous formulations without a surfactant or co-solvent (e.g., PEG-400 or Captisol).

Part 3: Advanced Optimization (Hansen Solubility Parameters)

To scientifically select a replacement solvent (e.g., for Green Chemistry compliance), we utilize Hansen Solubility Parameters (HSP).

- (Dispersion): High. (Matches aromatic solvents, DCM).

- (Polarity): Moderate. (Due to C-O and C-F dipoles).

- (Hydrogen Bonding): Low. (No H-bond donors).

Calculated "Green" Replacements:

If you need to replace DCM (toxic) or DMF (reprotoxic), use the distance vector (

-

Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .

-

Why: It shares similar dispersion and polarity values but has a higher boiling point and better separation from water.

-

-

Replacement for DMF: Dimethyl Isosorbide (DMI) or N-Butylpyrrolidinone (NBP) .

-

Why: These maintain the high

required to solubilize the molecule without the severe toxicity profile.

-

Part 4: Visual Decision Guide

The following flowchart illustrates the logical pathway for selecting the correct solvent based on your experimental intent.

Figure 1: Decision tree for solvent selection based on experimental constraints (Temperature, Basicity, and Method).

Part 5: Validated Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol if you need exact solubility data (

-

Preparation: Weigh

of 2-(Difluoromethyl)-5-fluoroanisole into a 4 mL glass vial. -

Addition: Add the target solvent in

aliquots using a calibrated micropipette. -